N-(4-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide
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Overview
Description
N-(4-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a trifluoromethylphenyl group, and an oxadiazole ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The thiophene-3-sulfonamide moiety is then introduced via sulfonation reactions, followed by the attachment of the chlorophenyl and trifluoromethylphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl groups or the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl rings or the oxadiazole ring.
Scientific Research Applications
N-(4-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-2-sulfonamide: Similar structure but with a different position of the sulfonamide group.
N-(4-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}benzene-3-sulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness
N-(4-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-methyl-2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3O3S2/c1-27(15-7-5-14(21)6-8-15)32(28,29)16-9-10-31-17(16)19-25-18(26-30-19)12-3-2-4-13(11-12)20(22,23)24/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBJAKOFELFJJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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